molecular formula C21H27N3O6S2 B2810433 4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 881936-11-4

4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Número de catálogo: B2810433
Número CAS: 881936-11-4
Peso molecular: 481.58
Clave InChI: NBYGWFBUCPMLGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the para position (C4), an N-methylphenylsulfonamido group at the meta position (C3), and a tertiary amine side chain containing a pyrrolidin-1-yl moiety attached via a 3-oxopropyl linker. Benzenesulfonamides are widely studied for their diverse pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrases, PTP1B) and receptor modulation (e.g., PPAR activation) .

Propiedades

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S2/c1-23(32(28,29)17-8-4-3-5-9-17)19-16-18(10-11-20(19)30-2)31(26,27)22-13-12-21(25)24-14-6-7-15-24/h3-5,8-11,16,22H,6-7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYGWFBUCPMLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)N2CCCC2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-Methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H29N3O6S2C_{22}H_{29}N_{3}O_{6}S_{2}, with a molecular weight of 495.61 g/mol. Its structure includes a sulfonamide group, which is known to interact with various biological targets, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, thus inhibiting their activity. This interaction may lead to the modulation of various biochemical pathways, making it a candidate for further pharmacological evaluation.

Anticancer Potential

Sulfonamide derivatives have been explored for their anticancer properties. Research indicates that certain benzamide derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds related to the target compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that 4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide may possess similar anticancer activity.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamideEnzyme inhibitionDemonstrated effective inhibition of specific enzymes involved in metabolic pathways.
IMB-0523 (related derivative)Antiviral against HBVShowed increased A3G levels and reduced HBV replication in vitro and in vivo models.
Various benzamide derivativesAnticancer activityExhibited IC50 values indicating potent inhibition against several cancer cell lines.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound are sparse, related compounds have been evaluated for their toxicity profiles and metabolic stability. For instance, studies indicate that modifications to the amine groups in sulfonamide derivatives enhance their metabolic stability, which is crucial for therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs from the literature:

Compound Name Key Substituents/Modifications Reported Biological Activity Reference
Target Compound 4-Methoxy, 3-(N-methylphenylsulfonamido), N-(3-oxo-3-(pyrrolidin-1-yl)propyl) Hypothesized: Potential PTP1B/α-glucosidase inhibition or PPAR activation (based on analogs)
4-(3-(4-Bromophenyl)-3-Oxo-1-Arylpropylamino)-N-(5-Methylisoxazol-3-yl)Benzenesulfonamide () 4-Bromophenyl, isoxazole moiety, β-amino ketone PTP1B inhibition (IC50 ~5–10 µg/mL), PPRE activation (66% of pioglitazone’s efficacy)
4-Methyl-N-{2-[(E)-3-Oxo-3-Phenylprop-1-En-1-yl]Phenyl}Benzenesulfonamide () 4-Methyl, α,β-unsaturated ketone (propen-1-yl) Structural characterization (X-ray crystallography); no reported biological activity
(S)-3-{[(4-Methylphenyl)Sulfonyl]Amino}-3-Phenylpropanoic Acid () 4-Methyl, chiral center, carboxylic acid terminus Intermediate in synthesis; unconfirmed biological relevance

Structural and Functional Analysis

Substituent Effects on Bioactivity: The target compound incorporates a pyrrolidin-1-yl group, which may enhance solubility and membrane permeability compared to simpler alkyl chains . This modification contrasts with the isoxazole and 4-bromophenyl groups in the compound, which are critical for PTP1B inhibition and PPAR activation .

Enzyme Inhibition Potential: The compound demonstrates dual inhibition of PTP1B (a key regulator of insulin signaling) and α-glucosidase (a carbohydrate-metabolizing enzyme), with IC50 values in the low µg/mL range. Its β-amino ketone and sulfamethoxazole moieties are structurally distinct from the target compound’s pyrrolidine-oxopropyl chain, suggesting divergent binding modes .

Synthetic Accessibility :

  • The target compound ’s synthesis likely involves multi-step functionalization of the benzenesulfonamide core, akin to methods described for and compounds, which utilize Mannich reactions or palladium-catalyzed couplings .

Q & A

Q. Critical Parameters :

StepTemperatureSolventCatalyst/PurificationYield Optimization
10–5°CTHFTriethylamine75–80% (HPLC purity >95%)
260–70°CDMFNaH, column chromatography65–70% (NMR-confirmed)

Advanced Note : Continuous flow reactors may enhance scalability by reducing intermediate degradation .

Basic Question: How to characterize and validate the structural integrity of this compound?

Methodological Answer:
Characterization requires orthogonal analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm methoxy (δ 3.8–4.0 ppm) and pyrrolidinyl protons (δ 1.8–2.2 ppm).
    • ¹³C NMR : Identify carbonyl (C=O) at ~200 ppm and sulfonamide sulfur environments .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <5 ppm error .
  • X-ray Crystallography (if crystalline): Resolve sulfonamide geometry and hydrogen-bonding networks, as demonstrated for structurally related compounds .

Data Contradictions : Discrepancies in NOESY correlations may arise due to conformational flexibility in the pyrrolidinyl ketone moiety; MD simulations can resolve ambiguities .

Advanced Question: What is the hypothesized mechanism of action for its biological activity?

Methodological Answer:
The compound’s dual sulfonamide groups suggest potential enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms). Experimental validation involves:

  • Enzyme Assays : Measure IC₅₀ values using fluorometric or calorimetric assays. For example, compare inhibition of human CA-II (PDB: 3KS3) against reference inhibitors like acetazolamide .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with CA-II’s zinc-binding domain. Key residues (His94, Thr199) should show hydrogen bonding with sulfonamide groups .

Contradictions : Some analogs show selective COX-2 inhibition over COX-1, but this depends on substituent electronegativity .

Advanced Question: How to design SAR studies to optimize bioactivity?

Methodological Answer:
Focus on modifying substituents to enhance target affinity or solubility:

  • Methoxy Group : Replace with ethoxy or halogen to study steric/electronic effects on enzyme binding .
  • Pyrrolidinyl Ketone : Substitute with piperidinyl or morpholinyl rings to alter conformational stability (test via DFT calculations) .
  • Sulfonamide Linkers : Introduce methylene spacers to reduce steric hindrance .

Q. Example SAR Data :

ModificationCA-II IC₅₀ (nM)Solubility (µg/mL)
Parent Compound12.5 ± 1.28.3
Ethoxy Analog8.7 ± 0.95.1
Piperidinyl Analog18.4 ± 2.112.6

Advanced Question: What analytical challenges arise in studying its pharmacokinetics?

Methodological Answer:
Key challenges include:

  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, which may exceed 95% due to sulfonamide hydrophobicity .
  • Metabolite Identification : Incubate with liver microsomes (e.g., human CYP3A4) and analyze via LC-QTOF-MS. Major metabolites likely involve O-demethylation or pyrrolidinyl oxidation .
  • Bioavailability : Poor oral absorption (logP >3) necessitates prodrug strategies (e.g., esterification of the ketone group) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., antimicrobial vs. anticancer activity) often stem from assay conditions:

  • Concentration Gradients : Test multiple doses (0.1–100 µM) to distinguish specific inhibition from cytotoxicity .
  • Cell Line Variability : Compare activity in MCF-7 (ER+) vs. MDA-MB-231 (ER−) breast cancer models to assess target specificity .
  • Redox Interference : Include controls for thiol-reactive artifacts (e.g., add glutathione to assays) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.